molecular formula C6H2Na4O8 B1609945 Tetrasodium ethane-1,1,2,2-tetracarboxylate CAS No. 36499-56-6

Tetrasodium ethane-1,1,2,2-tetracarboxylate

Cat. No. B1609945
CAS RN: 36499-56-6
M. Wt: 294.03 g/mol
InChI Key: DVWOQWYTAACVCO-UHFFFAOYSA-J
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Description

Tetrasodium ethane-1,1,2,2-tetracarboxylate is a chemical compound with the molecular formula C6H2Na4O8 . It is also known by other synonyms such as 1,1,2,2-Ethanetetracarboxylic acid tetrasodium salt .


Molecular Structure Analysis

The molecular structure of Tetrasodium ethane-1,1,2,2-tetracarboxylate consists of 6 carbon atoms, 2 hydrogen atoms, 4 sodium atoms, and 8 oxygen atoms . The InChI string representation of its structure is InChI=1/C6H6O8.4Na/c7-3(8)1(4(9)10)2(5(11)12)6(13)14;;;;/h1-2H,(H,7,8)(H,9,10)(H,11,12)(H,13,14);;;;/q;4*+1/p-4 .


Physical And Chemical Properties Analysis

Tetrasodium ethane-1,1,2,2-tetracarboxylate has a molecular weight of 294.0344 . It has a boiling point of 235.6°C at 760 mmHg and a flash point of 110.5°C .

Scientific Research Applications

Crystal Structures and Sodium Ion Complexes

Research has shown that Tetrasodium ethane-1,1,2,2-tetracarboxylate can form complexes with sodium ions, displaying interesting structural properties. In particular, studies on the crystal structures of sodium ion complexes with ethylenediaminetetraacetic acid (a derivative of Tetrasodium ethane-1,1,2,2-tetracarboxylate) reveal that sodium ions prefer acting as bridges between different ligands, displaying various coordination geometries. This property is essential for understanding the interaction between sodium ions and chelating agents like EDTA in different environments, including biological systems and industrial processes (Font‐Bardia, Solans, & Font-altaba, 1993).

Environmental Remediation

Tetrasodium ethane-1,1,2,2-tetracarboxylate also plays a role in environmental remediation. For example, the reductive dechlorination of tetrachloroethene (PCE) to ethane, observed in anaerobic sediment and granular sludge, demonstrates the potential of using such chelating agents in bioremediation processes. This process, which involves the complete transformation of PCE to ethane without leaving harmful chlorinated compounds, highlights the application of Tetrasodium ethane-1,1,2,2-tetracarboxylate in cleaning up environments contaminated with chlorinated solvents (de Bruin et al., 1992).

Electrocatalysis and Energy Conversion

In the field of electrocatalysis, Tetrasodium ethane-1,1,2,2-tetracarboxylate is involved in the development of cobalt-based catalyst systems for the hydrogenation of CO2. Such systems demonstrate the potential for converting CO2 into useful products like formate under ambient conditions, highlighting the role of Tetrasodium ethane-1,1,2,2-tetracarboxylate in addressing climate change by utilizing CO2 for chemical synthesis (Jeletic et al., 2013).

Corrosion Inhibition

Tetrasodium ethane-1,1,2,2-tetracarboxylate is also researched for its application in corrosion inhibition, particularly in protecting metals in acidic environments. Studies on the use of food flavorants as green corrosion inhibitors for X65 steel in sulfuric acid show that compounds related to Tetrasodium ethane-1,1,2,2-tetracarboxylate can effectively inhibit both cathodic and anodic corrosion, forming a protective barrier on the metal surface. This application is significant in industries where metal corrosion is a concern, such as in oil and gas pipelines and processing equipment (Tan et al., 2019).

properties

IUPAC Name

tetrasodium;ethane-1,1,2,2-tetracarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O8.4Na/c7-3(8)1(4(9)10)2(5(11)12)6(13)14;;;;/h1-2H,(H,7,8)(H,9,10)(H,11,12)(H,13,14);;;;/q;4*+1/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWOQWYTAACVCO-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])C(=O)[O-])(C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Na4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10189996
Record name Tetrasodium ethane-1,1,2,2-tetracarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10189996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrasodium ethane-1,1,2,2-tetracarboxylate

CAS RN

36499-56-6
Record name Tetrasodium ethane-1,1,2,2-tetracarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036499566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrasodium ethane-1,1,2,2-tetracarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10189996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrasodium ethane-1,1,2,2-tetracarboxylate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.226
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrasodium ethane-1,1,2,2-tetracarboxylate
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Tetrasodium ethane-1,1,2,2-tetracarboxylate
Reactant of Route 3
Tetrasodium ethane-1,1,2,2-tetracarboxylate

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